N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride
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Overview
Description
N-[(1R,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride is a chemical compound with the molecular formula C13H17FN2O.ClH and a molecular weight of 272.75 g/mol,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride typically involves the following steps:
Benzamide Formation: The starting material, 3-fluorobenzamide, is synthesized through the reaction of 3-fluorobenzonitrile with ammonia under high pressure and temperature.
Cyclohexylamine Addition: The aminocyclohexyl group is introduced by reacting benzamide with cyclohexylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the resulting compound to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle high pressures and temperatures. Continuous flow chemistry techniques may be employed to improve efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-[(1R,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The fluorine atom on the benzene ring can be oxidized to form a fluorobenzene derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent.
Substitution: Nucleophiles such as sodium azide (NaN3) and iodide ions (I-) are used in substitution reactions.
Major Products Formed:
Oxidation: Fluorobenzene derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N-[(1R,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and inflammation.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-[(1R,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its catalytic activity. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
N-[(1R,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride is unique due to its structural features, particularly the presence of the fluorine atom and the aminocyclohexyl group. Similar compounds include:
N-[(1R,4R)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride:** Similar structure but with a chlorine atom instead of fluorine.
N-[(1R,4R)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride:** Similar structure but with a different position of the halogen atom on the benzene ring.
,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-3-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12;/h1-3,8,11-12H,4-7,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJPTUSLUTYEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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